molecular formula C9H7NO2 B1294881 4-Phenyl-4-oxazolin-2-one CAS No. 34375-80-9

4-Phenyl-4-oxazolin-2-one

Cat. No. B1294881
CAS RN: 34375-80-9
M. Wt: 161.16 g/mol
InChI Key: FXJBHVJHXKVCQM-UHFFFAOYSA-N
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Description

4-Phenyl-4-oxazolin-2-one is a type of heterocyclic compound . It is used as a chiral auxiliary in stereoselective transformations . It is also used for α-amino acid synthesis and the preparation of β-lactam antibiotics .


Synthesis Analysis

The synthesis of 4-Phenyl-4-oxazolin-2-one involves an efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .


Molecular Structure Analysis

The molecular formula of 4-Phenyl-4-oxazolin-2-one is C9H7NO2 . It has a molecular weight of 161.16 .


Chemical Reactions Analysis

4-Phenyl-4-oxazolin-2-one undergoes two primary photochemical processes: geometric isomerization and hydrogen abstraction from solvent .


Physical And Chemical Properties Analysis

4-Phenyl-4-oxazolin-2-one is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Stereoselective Synthesis of Oxazolidin-2-ones

4-Phenyl-4-oxazolin-2-one is used in the stereoselective synthesis of oxazolidin-2-ones . This process involves an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . This strategy also permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .

Synthesis of Heterocycles

Oxazoline compounds, including 4-Phenyl-4-oxazolin-2-one, are used as starting materials for the preparation of heterocycles . These compounds have formed a large number of potentially biologically active molecules on modifications .

Biological Activities

Oxazoline derivatives, including 4-Phenyl-4-oxazolin-2-one, have long been the focus of research interest of organic chemists in the field of medicine, due to the potential biological activities exhibited by them . They are reported to exhibit biological activity such as anticancer activity .

Synthesis of Antibacterial Agents

Functionalized oxazolidin-2-ones, including 4-Phenyl-4-oxazolin-2-one, are among the most interesting heterocyclic compounds, with uses both as pharmaceuticals and as key synthetic intermediates . For instance, linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .

Synthesis of Organometallic Iridium Complexes

4-Phenyl-4-oxazolin-2-one can be used in the synthesis of organometallic iridium complexes . The treatment of [IrCl (cod)] 2 with (Z)-1-phenyl-2- (4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ol (HL) in the presence of base yields the first Ir complex of this ligand class: Ir (κ 2 - N, O -L) (cod) (3) .

Protection of the Cyclohexadiene Fragment in Natural Compounds

4-Phenyl-4-oxazolin-2-one has found application for the protection of the cyclohexadiene fragment in several natural compounds, for example, in vitamin D .

Safety and Hazards

4-Phenyl-4-oxazolin-2-one may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to use proper personal protective equipment when handling this chemical .

properties

IUPAC Name

4-phenyl-3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJBHVJHXKVCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955922
Record name 4-Phenyl-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-4-oxazolin-2-one

CAS RN

34375-80-9
Record name 4-Oxazolin-2-one, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxyacetophenone (10.0 g, 73.4 mmol) and potassium cyanate (11.9 g, 147 mmol) in isopropanol (50 ml) was added dropwise acetic acid (10.1 ml, 176 mmol) at 50° C., and the mixture was stirred at 50° C. for 5 hours. The reaction mixture was poured to water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:2) to give 4.83 g (40.9%) of the desired product as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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